N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives , it’s likely that the compound affects multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it’s likely that the compound induces a variety of molecular and cellular changes that contribute to its overall biological activity.
Biochemical Analysis
Biochemical Properties
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The compound’s thiazole ring allows it to form stable complexes with metal ions, which can modulate enzyme activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production of ATP and other essential metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. Additionally, this compound can activate certain enzymes by stabilizing their active conformations. The compound’s interactions with DNA and RNA can also lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, this compound can become toxic, leading to adverse effects such as cell death and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux, influencing the levels of metabolites within cells. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, such as glucose and fatty acids. These effects can have significant implications for cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more pronounced biological effects. For example, the accumulation of this compound in the mitochondria can impact mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with 2-bromo-1,3-thiazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the bromine-substituted thiazole, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); in solvents like acetic acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which can be explored for various chemical properties and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-7H,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBFQWDWWRXAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325725 | |
Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384858-14-4 | |
Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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